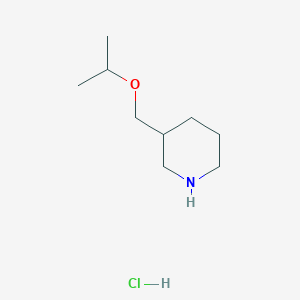
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride” is represented by the molecular formula C9H14Cl2N2O . The exact mass of the molecule is 164.094963011 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 164.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . Its topological polar surface area is 34.2 Ų .Scientific Research Applications
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride has a wide range of scientific applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a chiral building block for the synthesis of a variety of pharmaceuticals, such as antifungals, anti-inflammatories, and anti-cancer drugs. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to identify new drug targets. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
Target of Action
The primary targets of 5-Iodo-A-85380 dihydrochloride are the α4β2 and α6β2 subtypes of nicotinic acetylcholine receptors (nAChRs) . These receptors are widely distributed in the brain and play crucial roles in neurotransmission .
Mode of Action
5-Iodo-A-85380 dihydrochloride acts as a highly potent and subtype-selective agonist for the α4β2 and α6β2 nAChRs . It binds to these receptors in the brain with high affinity, with Kd values of 12 and 14 pM, respectively .
Biochemical Pathways
Upon binding to the α4β2 and α6β2 nAChRs, 5-Iodo-A-85380 dihydrochloride activates these receptors, leading to an influx of ions across the neuronal membrane . This results in the release of various neurotransmitters, including dopamine , which can influence numerous downstream biochemical pathways and neuronal processes.
Result of Action
The activation of α4β2 and α6β2 nAChRs by 5-Iodo-A-85380 dihydrochloride can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and affect synaptic plasticity . These effects can, in turn, impact various brain functions and behaviors.
Advantages and Limitations for Lab Experiments
The main advantage of using (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride in lab experiments is its low cost and ease of synthesis. In addition, this compound is a chiral compound, which makes it useful for the synthesis of pharmaceuticals. However, the compound is not very stable and is susceptible to oxidation. In addition, the compound is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are several potential future directions for the use of (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride. One potential direction is the development of new pharmaceuticals based on the compound’s structure and properties. In addition, the compound could be used to study the structure and function of proteins, as well as to identify new drug targets. Finally, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs.
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217837-17-6 | |
| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Iodo-A-85380 dihydrochloride interact with its target and what are the downstream effects?
A: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs) [, ]. Upon binding to these receptors located on the presynaptic membrane of neurons, it triggers a series of downstream events:
- Membrane Depolarization: Activation of α4β2 nAChRs by 5-Iodo-A-85380 dihydrochloride leads to the influx of cations, primarily sodium ions, into the neuron. This influx causes depolarization of the neuronal membrane. []
- Calcium Influx: Membrane depolarization further activates voltage-gated calcium channels, leading to an influx of calcium ions into the presynaptic terminal. []
- Neurotransmitter Release: The increase in intracellular calcium concentration acts as a signal for the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane. This fusion releases neurotransmitters, such as glutamate, aspartate, and GABA, into the synaptic cleft. [, ]
Q2: How does β-amyloid (Aβ) impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release?
A: Research suggests that β-amyloid (Aβ), a peptide implicated in Alzheimer's disease, can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in a concentration-dependent manner [, ]:
- High Aβ Concentrations: High concentrations of Aβ (e.g., 100 nM in vitro) have been shown to inhibit the release of glutamate, aspartate, and GABA evoked by 5-Iodo-A-85380 dihydrochloride [, ]. This inhibitory effect suggests that Aβ might interfere with the function of α4β2 nAChRs or downstream signaling pathways involved in neurotransmitter release.
- Low Aβ Concentrations: Interestingly, lower concentrations of Aβ have not demonstrated the same inhibitory effect. For example, 10 nM Aβ did not affect 5-Iodo-A-85380 dihydrochloride-induced GABA release in vitro [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1395496.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395497.png)
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395498.png)
![3-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395499.png)



![3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395507.png)
![3-[(4-Methoxybenzyl)oxy]piperidine](/img/structure/B1395508.png)
![3-[4-(Tert-butyl)-2-methylphenoxy]azetidine](/img/structure/B1395510.png)
![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)
![3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395514.png)
![3-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395515.png)
![3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1395516.png)
